molecular formula C27H38N6O6 B14601160 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide CAS No. 60240-21-3

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide

Cat. No.: B14601160
CAS No.: 60240-21-3
M. Wt: 542.6 g/mol
InChI Key: RZPHVLAHXPFPKK-NXQKYAITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of five amino acids: proline, alanine, phenylalanine, and alaninamide, with an acetyl group at the N-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water and enzymes.

    Oxidation: Oxidative cleavage of amino acid side chains.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with enzymes like proteases.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Nucleophilic reagents under controlled pH and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.

Scientific Research Applications

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Similar structure but with tyrosine instead of phenylalanine.

    N-acetyl-L-prolyl-L-phenylalanine methyl ester: Contains a methyl ester group instead of alaninamide.

Uniqueness

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide is unique due to its specific sequence and the presence of an acetyl group at the N-terminus. This structure can influence its stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.

Properties

CAS No.

60240-21-3

Molecular Formula

C27H38N6O6

Molecular Weight

542.6 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H38N6O6/c1-16(23(28)35)29-24(36)20(15-19-9-5-4-6-10-19)31-26(38)22-12-8-14-33(22)27(39)17(2)30-25(37)21-11-7-13-32(21)18(3)34/h4-6,9-10,16-17,20-22H,7-8,11-15H2,1-3H3,(H2,28,35)(H,29,36)(H,30,37)(H,31,38)/t16-,17-,20-,21-,22-/m0/s1

InChI Key

RZPHVLAHXPFPKK-NXQKYAITSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.